molecular formula C8H7BrINO2 B15329153 Ethyl 5-bromo-4-iodonicotinate

Ethyl 5-bromo-4-iodonicotinate

Cat. No.: B15329153
M. Wt: 355.95 g/mol
InChI Key: DHNMSCHHKHSLQW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-iodonicotinate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of nicotinic acid, featuring both bromine and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination of ethyl nicotinate followed by iodination. The reaction conditions often require the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-iodonicotinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding ethyl nicotinate derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts. The reactions are performed under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 5-bromo-4-iodonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-iodonicotinate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites. The presence of halogen atoms can enhance its binding affinity to specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 5-bromo-4-iodonicotinate can be compared with other halogenated nicotinic acid derivatives, such as:

  • Ethyl 5-chloro-4-iodonicotinate
  • Ethyl 5-bromo-4-chloronicotinate
  • Ethyl 5-iodo-4-bromonicotinate

These compounds share similar chemical properties but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of bromine and iodine in this compound makes it particularly useful in specific synthetic and research contexts.

Properties

Molecular Formula

C8H7BrINO2

Molecular Weight

355.95 g/mol

IUPAC Name

ethyl 5-bromo-4-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H7BrINO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3

InChI Key

DHNMSCHHKHSLQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1I)Br

Origin of Product

United States

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